
Oleic acid
Overview
Description
Oleic acid (cis-9-octadecenoic acid) is a monounsaturated omega-9 fatty acid (C18:1 n-9) prevalent in plant and animal lipids. It is a key component of olive oil (55–85%), high-oleic sunflower oil (70–90%), and animal fats . Structurally, its single double bond at the 9th carbon confers fluidity to biological membranes and oxidative stability in industrial applications. This compound is associated with cardiovascular benefits, including reduced LDL cholesterol and anti-inflammatory properties . Its versatility makes it critical in food science, pharmaceuticals, and biofuels .
Chemical Reactions Analysis
Oleic acid undergoes various chemical reactions, including:
Oxidation:
Ozonolysis: this compound reacts with ozone to form products such as azelaic acid, nonanoic acid, and 9-oxononanoic acid. .
Hydrogenation: this compound can be hydrogenated to form stearic acid, a saturated fatty acid.
Reduction:
Catalytic Hydrogenation: This process converts this compound into stearic acid by adding hydrogen atoms to the double bond.
Substitution:
Scientific Research Applications
Health and Nutritional Applications
Dietary Benefits
Oleic acid is a primary component of olive oil and is associated with numerous health benefits. Studies have shown that this compound can improve lipid profiles by lowering low-density lipoprotein (LDL) cholesterol levels while increasing high-density lipoprotein (HDL) cholesterol levels. This effect contributes to a reduced risk of cardiovascular diseases . Additionally, this compound has been linked to anti-inflammatory properties and potential benefits in managing conditions such as rheumatoid arthritis and certain cancers .
Case Study: Cancer Research
Research indicates that this compound can promote apoptosis in cancer cells. In breast cancer cells, this compound has been shown to reduce the expression of the oncogene Her-2/neu and enhance the efficacy of the anticancer drug trastuzumab . Furthermore, this compound's role in reducing inflammation may contribute to its protective effects against cancer development.
Food Industry Applications
Cooking Oils and Emulsifiers
this compound is widely used in the food industry as a cooking oil due to its stability at high temperatures. It serves as an emulsifying agent in products like salad dressings and mayonnaise, helping to maintain texture and consistency . Its presence in margarine and baked goods enhances flavor and shelf life.
Nutritional Enhancements
Incorporating this compound into diets has been linked to improved metabolic health. Diets enriched with this compound can influence fat balance and energy expenditure, potentially aiding in weight management .
Pharmaceutical Applications
Drug Delivery Systems
In pharmaceuticals, this compound acts as a penetration enhancer, improving the solubility and bioavailability of poorly soluble drugs . Its use in drug formulations can facilitate better absorption through biological membranes.
Wound Healing Properties
this compound has shown promise in accelerating wound healing. Studies suggest that it aids in cell proliferation and migration during the healing process, making it a potential therapeutic agent for skin repair .
Industrial Applications
Lubricants and Coatings
this compound is utilized in the manufacturing of industrial lubricants, coatings, and corrosion inhibitors. Its properties enhance lubrication in metalworking fluids and textile softeners . The compound's ability to reduce friction makes it essential for various industrial applications.
Application Area | Specific Use |
---|---|
Food Industry | Cooking oils, emulsifiers |
Pharmaceuticals | Drug delivery systems, wound healing |
Industrial Lubricants | Lubricants, coatings, corrosion inhibitors |
Cosmetics | Emollients, moisturizers |
Agriculture | Components in pesticides and fertilizers |
Cosmetic Applications
Moisturizers and Cleansing Agents
In cosmetics, this compound is valued for its moisturizing properties. It is commonly found in lotions and creams where it helps lock in moisture and create a protective barrier on the skin . Additionally, its oil-like nature makes it effective as a cleansing agent for removing impurities.
Advanced Technological Applications
Nanotechnology
In nanotechnology, this compound serves as a stabilizing agent for nanoparticles, particularly beneficial for targeted drug delivery systems in medical applications .
Biofuels Production
this compound is also significant in the production of biodiesel due to its stable nature and calorific value. Its use contributes to renewable energy solutions .
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Elaidic Acid (Trans-9-Octadecenoic Acid)
Elaidic acid, the trans isomer of oleic acid, exhibits distinct metabolic and health effects:
- Absorption and Metabolism : Both oleic and elaidic acids are absorbed at >96% efficiency in rats. However, elaidic acid is incorporated into lymph phospholipids more readily during absorption peaks .
- Health Impacts : In humans, diets rich in elaidic acid (7% energy) elevated LDL cholesterol (165 mg/dL vs. 151 mg/dL for this compound) and lipoprotein(a) [Lp(a)] levels (296 U/L vs. 235 U/L), increasing cardiovascular risk . This compound, in contrast, reduced LDL without affecting HDL .
- Industrial Use : Elaidic acid, found in partially hydrogenated oils, is phased out due to health concerns, whereas this compound is promoted for its stability and health benefits .
Linthis compound (C18:2 n-6) and Linolenic Acid (C18:3 n-3)
This compound is compared with polyunsaturated fatty acids (PUFAs) in nutritional and biochemical contexts:
- Seed vs. Leaf Composition: In seeds, this compound dominates (59.14% in seeds vs. 4.85% in leaves), whereas leaves prioritize linolenic acid (47.55%) for membrane flexibility .
- Nutritional Effects: In normolipidemic humans, both oleic and linoleic acids lower LDL cholesterol equally. However, linthis compound reduces HDL more frequently, making this compound preferable for maintaining HDL levels .
- Oxidative Stability: this compound’s single double bond offers greater oxidative stability than linoleic or linolenic acids, which are prone to rancidity .
Comparison with Saturated Fatty Acids
Palmitic Acid (C16:0) and Stearic Acid (C18:0)
- Biological Roles : this compound enhances membrane fluidity, whereas saturated fatty acids like palmitic and stearic acids increase rigidity. Transformed cells (e.g., SV3T3) show elevated this compound (18:1) and reduced polyunsaturated acids (20:4 n-6), altering signaling pathways .
- Industrial Profiles : High-oleic palm oil (HOPO) contains 53.92% this compound and 29.92% palmitic acid, compared to standard palm oil (40.15% oleic, 43.52% palmitic). HOPO’s lower saturated content improves thermal stability for frying applications .
- Health Outcomes : Replacing palmitic acid with this compound in diets reduces LDL cholesterol by 12 mg/dL and mitigates atherosclerosis risk .
Microbial Production
- Yeast and Microalgae : Candida tropicalis accumulates 69–76% this compound in lipids when grown in olive mill wastewater, outperforming Yarrowia lipolytica and Lipomyces starkeyi . Microalgal strains achieve this compound titers of 8–12 g/L, with optimization via nitrogen supplementation enhancing yields .
Plant Sources
- Moringa oleifera : Seeds contain 76.78% this compound, far exceeding leaves (25.01%), making them ideal for high-oleic oil extraction .
- Soybean Cultivars : High-oleic soybeans (bred for oxidative stability) contain >75% this compound, compared to 20–25% in conventional varieties .
Nutritional and Functional Comparisons
Metabolic Efficiency
- Oxidation Rates : this compound is catabolized to CO₂ at rates similar to palmitic acid but faster than stearic acid .
- Tissue Incorporation : this compound constitutes 25–36% of fatty acids in bamboo rice, balancing saturated and unsaturated ratios for stable energy storage .
Functional Foods
- Cookie Fortification: Hazelnut skin waste, rich in this compound (27.52% monounsaturated fats), improves the lipid profile of baked goods without altering texture .
Data Tables
Table 1: Fatty Acid Composition in Seeds vs. Leaves
Fatty Acid | Seeds (%) | Leaves (%) |
---|---|---|
This compound | 59.14 | 4.85 |
Linthis compound | 23.43 | 10.62 |
Linolenic Acid | 9.18 | 47.55 |
Saturated Fats | 6.61 | 20.15 |
Source: Transcriptome analysis of lipid biosynthesis
Table 2: High-Oleic vs. Conventional Soybean Oil
Fatty Acid | Conventional (%) | High-Oleic (%) |
---|---|---|
This compound | 20–25 | >75 |
Linthis compound | 50–55 | <10 |
Palmitic Acid | 10–12 | 6–8 |
Source: Soybean breeding programs
Biological Activity
Oleic acid, a monounsaturated fatty acid (MUFA), is predominantly found in olive oil and various animal and plant sources. Its biological activity has garnered significant attention due to its numerous health benefits, particularly in the context of inflammation, cancer, and metabolic disorders. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Sources
This compound (C18H34O2) is characterized by a long hydrocarbon chain with a single double bond located at the ninth carbon from the methyl end. It constitutes 49% to 83% of the total fatty acids in olive oil and is also present in avocados, nuts, and certain animal fats .
Anti-inflammatory Properties
This compound has been shown to exert anti-inflammatory effects through various mechanisms:
- Cytokine Modulation : In high-fat diet-fed mice, this compound administration reduced levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), while increasing anti-inflammatory cytokines like Interleukin-10 (IL-10) and adiponectin .
- Macrophage Polarization : this compound promotes the M2 phenotype of macrophages, which is associated with anti-inflammatory responses .
Cancer Prevention
Research indicates that this compound may play a role in cancer prevention:
- Colorectal Cancer : In HT-29 colorectal cancer cells, this compound induced apoptosis and differentiation by downregulating cyclooxygenase (COX) and Bcl-2 expression .
- Breast Cancer : this compound has been shown to reduce the expression of the oncogene Her-2/neu and enhance the efficacy of trastuzumab, a common breast cancer treatment .
Metabolic Effects
This compound significantly influences lipid metabolism:
- Insulin Sensitivity : Studies have demonstrated that this compound improves insulin sensitivity in mice fed high-fat diets .
- Fatty Acid Composition : Substituting saturated fatty acids (SFAs) with this compound in the diet has been linked to improved metabolic profiles, including reduced triacylglycerol levels and enhanced mitochondrial oxidation .
Table: Summary of Biological Activities of this compound
Study on Immune System Modulation
A review highlighted this compound's role in modulating immune responses. Diets rich in this compound were associated with beneficial effects on inflammatory diseases. The study emphasized that this compound activates various pathways in immune competent cells, suggesting its potential as an anti-inflammatory agent .
Dietary Impact on Disease Models
In a controlled study involving C57BL/6 mice fed an this compound-enriched diet for 21 days, researchers observed significant improvements in metabolic health markers compared to control groups. This underscores this compound's role as a beneficial dietary component for managing metabolic disorders .
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for quantifying oleic acid concentration in heterogeneous lipid mixtures?
- Answer : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are standard for quantifying this compound. For accuracy, use internal standards (e.g., deuterated this compound) to correct for matrix effects. Validate protocols using reference materials from databases like NIST Standard Reference Data . Experimental details must include extraction solvents (e.g., chloroform-methanol mixtures), column specifications, and calibration curves, as per reproducibility guidelines .
Q. How can researchers assess the purity of synthesized or isolated this compound in laboratory settings?
- Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity and titration methods (e.g., acid value determination) to quantify free fatty acids. Cross-validate purity using melting point analysis (this compound: 13–14°C) and FT-IR spectroscopy to detect oxidation byproducts (e.g., peroxides) . Document all characterization steps in supplementary materials to comply with journal requirements .
Q. What experimental controls are critical when studying this compound’s effects on cell membrane permeability? **
- Answer : Include negative controls (e.g., untreated cells or inert lipids like palmitic acid) and positive controls (e.g., known membrane disruptors such as Triton X-100). Standardize this compound delivery using lipid carriers (e.g., bovine serum albumin) to avoid solvent toxicity. Replicate experiments across multiple cell lines to account for variability in lipid metabolism .
Advanced Research Questions
Q. How can conflicting data on this compound’s role in pro-inflammatory vs. anti-inflammatory pathways be systematically reconciled?
- Answer : Conduct a meta-analysis of dose-dependent studies (e.g., 10–100 µM vs. >200 µM concentrations) and contextualize results by cell type (e.g., macrophages vs. adipocytes). Use transcriptomic profiling (RNA-seq) to identify upstream regulators (e.g., NF-κB or PPAR-γ) and validate findings with selective inhibitors. Discrepancies may arise from differences in experimental models (in vitro vs. in vivo) or lipid oxidation states .
Q. What experimental designs are optimal for investigating this compound’s interaction with transmembrane receptors (e.g., GPR40)?
- Answer : Employ surface plasmon resonance (SPR) to quantify binding kinetics and molecular dynamics (MD) simulations to map interaction sites. Pair these with functional assays (e.g., calcium flux measurements in HEK293 cells transfected with GPR40). Ensure reproducibility by reporting buffer conditions (pH, temperature) and receptor glycosylation states, which affect ligand affinity .
Q. How should researchers address variability in this compound’s bioavailability across in vivo models?
- Answer : Standardize diets using semi-synthetic feeds with defined this compound content and monitor fecal lipid excretion via gas chromatography. Use isotopic tracing (¹³C-labeled this compound) to track absorption and metabolism. Account for interspecies differences (e.g., rodents vs. primates) in lipid transport proteins (e.g., FABP4) .
Q. Methodological Guidance for Data Analysis
Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound studies?
- Answer : Apply nonlinear regression models (e.g., log-logistic curves) to estimate EC₅₀ values. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. For omics data, apply false discovery rate (FDR) adjustments and pathway enrichment analysis (e.g., Gene Ontology) .
Q. How can researchers validate computational predictions of this compound’s binding affinity to albumin?
- Answer : Compare molecular docking results (e.g., AutoDock Vina) with experimental data from isothermal titration calorimetry (ITC). Validate force field parameters using crystal structures of fatty acid-albumin complexes (PDB ID: 1E7I). Discrepancies may indicate limitations in solvation models or protein flexibility .
Q. Ethical and Reproducibility Considerations
Q. What steps ensure ethical rigor in studies involving this compound supplementation in animal models?
- Answer : Adhere to ARRIVE guidelines for reporting in vivo experiments, including sample size justification and randomization. Monitor adverse effects (e.g., hepatic steatosis) via histopathology and serum ALT/AST levels. Publish raw data in repositories like Figshare to enhance transparency .
Q. How can researchers mitigate batch-to-batch variability in this compound reagents?
- Answer : Source reagents from certified suppliers (e.g., Sigma-Aldrich ≥99% purity) and document lot numbers. Pre-test each batch in pilot assays (e.g., cell viability tests) and include batch as a covariate in statistical models. Use antioxidant additives (e.g., BHT) to prevent oxidation during storage .
Properties
IUPAC Name |
(Z)-octadec-9-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPPMHVWECSIRJ-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2, Array | |
Record name | OLEIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8962 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | OLEIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28325-80-6, 7049-68-5, 29857-65-6 | |
Record name | 9-Octadecenoic acid (9Z)-, homopolymer | |
Source | CAS Common Chemistry | |
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Record name | 9-Octadecenoic acid (9Z)-, dimer | |
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Record name | 9-Octadecenoic acid (9Z)-, trimer | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1025809 | |
Record name | Oleic acid | |
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Molecular Weight |
282.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Oleic acid is a colorless to pale yellow liquid with a mild odor. Floats on water. (USCG, 1999), Liquid; Liquid, Other Solid; NKRA; Other Solid, Liquid with odor of lard; Darkens with air exposure; Purified grades: White liquid; Commercial grades: Yellow to red liquid; [Hawley] Colorless or light yellow liquid; mp = 4 deg C; [MSDSonline], Liquid, COLOURLESS LIQUID. TURNS YELLOW-TO-BROWN ON EXPOSURE TO AIR., colourless to pale yellow, oily liquid with a characteristic lard-like odour | |
Record name | OLEIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8962 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 9-Octadecenoic acid (9Z)- | |
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Record name | Oleic acid | |
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Record name | Oleic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000207 | |
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Record name | OLEIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | Oleic Acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/68/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
547 °F at 100 mmHg (NTP, 1992), 286 °C at 100 mm Hg, Boiling Point - Decomposes at 360 °C and 1 atm | |
Record name | OLEIC ACID | |
Source | CAMEO Chemicals | |
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Flash Point |
372 °F (NTP, 1992), 189 °C, 390-425 °F (open cup), 372 °F (189 °C) (closed cup), 189 °C c.c. | |
Record name | OLEIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8962 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Insoluble (NTP, 1992), Practically insol in water; sol in chloroform; ether; fixed & volatile oils; alcohol; benzene, Miscible with ethanol, ether, acetone, benzene, chloroform, carbon tetrachloride, Miscible with methanol, Solubility in water: none, insoluble in water; miscible in alcohol, ether, fixed oils | |
Record name | OLEIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8962 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |
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Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/68/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.89 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.895 at 25 °C/25 °C, Yellowish, oily liquid; density 0.87; bp 205-206 °C (some decomposition). Insoluble in water; miscible with alcohol, ether /Ethyl ester/, Relative density (water = 1): 0.89, 0.892-0.898 | |
Record name | OLEIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8962 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | OLEIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | OLEIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Oleic Acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/68/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00000055 [mmHg], 5.46X10-7 mm Hg at 25 °C | |
Record name | Oleic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6455 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | OLEIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless or nearly colorless liq (above 5-7 °C), YELLOWISH, OILY LIQUID, WATER-WHITE LIQUID | |
CAS No. |
112-80-1, 68412-07-7, 2027-47-6 | |
Record name | OLEIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8962 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Oleic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Oleic acid [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Octadecenoic acid (9Z)-, sulfurized | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | oleic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Octadecenoic acid (9Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9-Octadecenoic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oleic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1025809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oleic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.643 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-octadecenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.344 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Oleic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UMI9U37CP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | OLEIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Oleic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000207 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | OLEIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
61.3 °F (NTP, 1992), 16.3 °C, 13.4 °C | |
Record name | OLEIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8962 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | OLEIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Oleic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000207 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | OLEIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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